1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea
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Overview
Description
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea is an organic compound with the molecular formula C14H12N6O. It is characterized by the presence of a phenyl group, a tetrazole ring, and a urea moiety.
Preparation Methods
The synthesis of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea typically involves the reaction of phenyl isocyanate with 4-(1H-tetrazol-5-yl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring and phenyl groups can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring and phenyl groups play a crucial role in binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea can be compared with other similar compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring but differs in its functional groups and properties.
5-Phenyl-1H-tetrazole: Similar in structure but lacks the urea moiety, leading to different chemical and biological properties.
Properties
CAS No. |
651769-74-3 |
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Molecular Formula |
C14H12N6O |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
1-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H12N6O/c21-14(15-11-4-2-1-3-5-11)16-12-8-6-10(7-9-12)13-17-19-20-18-13/h1-9H,(H2,15,16,21)(H,17,18,19,20) |
InChI Key |
KTIWLNFSBOCUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NNN=N3 |
Origin of Product |
United States |
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